molecular formula C19H15ClN4O2S2 B2953059 N-(3-((4-chlorobenzyl)amino)quinoxalin-2-yl)thiophene-2-sulfonamide CAS No. 326021-50-5

N-(3-((4-chlorobenzyl)amino)quinoxalin-2-yl)thiophene-2-sulfonamide

Cat. No.: B2953059
CAS No.: 326021-50-5
M. Wt: 430.93
InChI Key: WZFMTBMDLZNBBI-UHFFFAOYSA-N
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Description

N-(3-((4-Chlorobenzyl)amino)quinoxalin-2-yl)thiophene-2-sulfonamide is a synthetic sulfonamide derivative featuring a quinoxaline core substituted with a 4-chlorobenzylamino group and a thiophene-2-sulfonamide moiety.

Properties

IUPAC Name

N-[3-[(4-chlorophenyl)methylamino]quinoxalin-2-yl]thiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15ClN4O2S2/c20-14-9-7-13(8-10-14)12-21-18-19(23-16-5-2-1-4-15(16)22-18)24-28(25,26)17-6-3-11-27-17/h1-11H,12H2,(H,21,22)(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZFMTBMDLZNBBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(C(=N2)NS(=O)(=O)C3=CC=CS3)NCC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15ClN4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-(3-((4-chlorobenzyl)amino)quinoxalin-2-yl)thiophene-2-sulfonamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction conditions.

Chemical Reactions Analysis

N-(3-((4-chlorobenzyl)amino)quinoxalin-2-yl)thiophene-2-sulfonamide undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

N-(3-((4-chlorobenzyl)amino)quinoxalin-2-yl)thiophene-2-sulfonamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3-((4-chlorobenzyl)amino)quinoxalin-2-yl)thiophene-2-sulfonamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Structural Analog: N-Cyclohexyl-4-[(2-nitroanilino)methyl]thiophene-2-sulfonamide

Key Structural Differences (Table 1):

Feature Target Compound N-Cyclohexyl-4-[(2-nitroanilino)methyl]thiophene-2-sulfonamide
Core Structure Quinoxaline Thiophene
Substituent 1 4-Chlorobenzylamino 2-Nitroanilino methyl
Substituent 2 Thiophene-2-sulfonamide Cyclohexyl-sulfonamide
Molecular Weight ~460 g/mol (estimated) 403.49 g/mol
Key Functional Groups Chlorobenzyl, sulfonamide, quinoxaline Nitro, sulfonamide, cyclohexyl

Physicochemical and Pharmacokinetic Properties

  • Solubility: The target compound’s quinoxaline core and chlorobenzyl group likely reduce aqueous solubility compared to the thiophene-based analog, which has a polar nitro group.

Research Findings and Methodological Considerations

Cytotoxicity Screening

While direct cytotoxicity data for the target compound are unavailable, structurally related sulfonamides are routinely evaluated using assays like the Sulforhodamine B (SRB) method . This assay measures cellular protein content as a proxy for drug-induced cytotoxicity and is widely used in high-throughput screening (e.g., the National Cancer Institute’s drug discovery program). Key advantages include:

  • Sensitivity : Linear correlation with cell count (detection limit ~1,000 cells/well).
  • Versatility : Applicable to adherent and suspension cultures.

The SRB assay’s suitability for sulfonamide derivatives suggests that the target compound’s cytotoxicity profile could be efficiently characterized using this method .

Receptor Binding and Selectivity

The cyclohexyl analog’s interaction with the CB2 receptor implies that sulfonamide derivatives may exhibit receptor-modulating activity. However, the target compound’s quinoxaline core and chlorobenzyl group could shift its selectivity toward kinases or DNA-interacting targets, a hypothesis supported by quinoxaline derivatives’ established role in kinase inhibition.

Biological Activity

N-(3-((4-chlorobenzyl)amino)quinoxalin-2-yl)thiophene-2-sulfonamide, commonly referred to as QCT, is a synthetic compound notable for its complex structure and significant biological activity. The compound features a quinoxaline moiety, a thiophene ring, and a sulfonamide group, which together contribute to its pharmacological properties. With a molecular formula of C19H15ClN4O2S2 and a molecular weight of 416.9 g/mol, QCT appears as a yellow to orange crystalline powder with a melting point between 226°C and 229°C .

QCT exhibits its biological activity primarily through:

  • Enzyme Inhibition : It acts as an inhibitor of phosphatidylinositol 3-kinase (PI3K), which is crucial in various cellular processes including growth, proliferation, and survival. The inhibition of PI3K has significant implications in cancer research, particularly for malignancies such as ovarian and breast cancers .
  • Receptor Modulation : QCT can interact with specific receptors, functioning as either an agonist or antagonist. This interaction influences signaling pathways associated with cell growth and survival .

Case Studies and Research Findings

Numerous studies have been conducted to evaluate the biological activities of QCT:

  • Anticancer Activity :
    • A study demonstrated that QCT effectively inhibits PI3K activity leading to reduced cell proliferation and increased apoptosis in cancer cells. This was particularly noted in cell lines derived from breast and ovarian cancers .
  • Anti-inflammatory Properties :
    • Preliminary studies suggest that QCT may also possess anti-inflammatory effects, making it a candidate for treating inflammatory diseases due to its low toxicity profile .
  • Synergistic Effects :
    • Research into the interactions of QCT with other therapeutic agents indicates potential synergistic effects when combined with existing therapies targeting PI3K pathways, enhancing overall efficacy .

Comparative Analysis with Similar Compounds

The unique structure of QCT allows it to exhibit distinct biological activities compared to structurally similar compounds. The following table summarizes some related compounds and their activities:

Compound NameStructure FeaturesBiological Activity
N-(3-aminoquinoxalin-2-yl)-sulfonamideQuinoxaline core, sulfonamide groupPI3K inhibition
N-{3-[2-(ethoxyphenyl)amino]quinoxalin-2-yl}thiophene-2-sulfonamideEthoxy substitution on phenyl ringAnticancer properties
N-(4-aminoquinazolin-2-yl)-sulfonamideQuinoxaline replaced by quinazolinePotential anti-inflammatory effects

The structural features of QCT enhance its lipophilicity and biological activity against PI3K-related pathways while maintaining low toxicity levels .

Synthesis

The synthesis of QCT typically involves multi-step organic reactions:

  • Formation of the Quinoxaline Core : Synthesized through cyclization reactions involving o-phenylenediamine and appropriate carbonyl compounds.
  • Sulfonamide Formation : Introduced via reaction with sulfonyl chlorides.
  • Chlorination : Incorporation of the chlorophenyl group through nucleophilic substitution reactions.

These synthetic routes are optimized for high yield and purity using specific solvents and catalysts .

Analytical Techniques

To confirm the identity and purity of synthesized QCT, several analytical methods are employed:

  • Nuclear Magnetic Resonance (NMR) : Used for structural elucidation.
  • Fourier-transform Infrared Spectroscopy (FT-IR) : Assists in identifying functional groups.
  • Mass Spectrometry : Confirms molecular weight and structure .

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